Dipentylamine

Description

Academic Significance of Secondary Aliphatic Amines

Secondary aliphatic amines are a class of organic compounds characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom. wikipedia.orglibretexts.org Their academic significance stems from a number of key features:

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes secondary amines basic and effective nucleophiles. libretexts.org This reactivity is fundamental to their role in a wide array of chemical reactions.

Hydrogen Bonding: The presence of a hydrogen atom on the nitrogen allows for hydrogen bonding, which influences their physical properties such as boiling point and solubility. libretexts.org

Synthetic Versatility: Secondary amines are crucial building blocks in organic synthesis. tandfonline.com They can be transformed into a variety of other functional groups and are key intermediates in the formation of more complex molecules. ontosight.ai Their reactions include alkylation, acylation, and the formation of N-nitroso compounds (nitrosamines). britannica.com

Overview of Dipentylamine's Role in Modern Chemical Synthesis and Materials Science

This compound, with its two pentyl groups, is a representative secondary aliphatic amine that serves as a valuable tool in both chemical synthesis and materials science. ontosight.ai

In chemical synthesis, this compound is utilized as:

A precursor and intermediate: It is a starting material for the synthesis of more complex molecules. ontosight.aiontosight.ai For instance, its reaction with other chemicals can lead to the formation of various derivatives with specific industrial applications.

A reagent in organic reactions: It participates in various chemical transformations, including those used in the pharmaceutical and agrochemical industries. ontosight.aichemicalbull.com

A solvent: Due to its chemical properties, it can be used as a solvent for oils, resins, and some cellulose (B213188) esters. echemi.comnih.gov

In materials science, this compound has shown utility in several areas:

Corrosion Inhibition: It is recognized as a corrosion inhibitor, protecting metal surfaces from degradation. echemi.com Research has investigated its effectiveness in preventing the corrosion of iron. cjmr.org

Polymer Precursors: this compound has been used to modify polyborazylene, creating a melt-spinnable polymeric precursor for boron nitride ceramic fibers. acs.orgosti.gov This modification enhances the processability of the polymer.

Nanoparticle Synthesis: The compound has been noted in the synthesis of silver nanoparticles. google.comjustia.com

Detailed Research Findings

Chemical Properties and Synthesis of this compound

This compound, also known as di-n-amylamine, is a colorless to light yellow liquid with a characteristic ammonia-like or fishy odor. nih.gov It is very slightly soluble in water but soluble in organic solvents. nih.govcymitquimica.com

| Property | Value |

| Molecular Formula | C10H23N |

| Molecular Weight | 157.30 g/mol |

| Boiling Point | 202-203 °C |

| CAS Number | 2050-92-2 |

A table showing the key chemical and physical properties of this compound. ontosight.ainih.gov

One common method for synthesizing this compound is the reaction of amyl chloride with ammonia (B1221849). echemi.com Another approach is the reductive amination of pentanal.

Applications in Synthesis and Materials Science

Corrosion Inhibition

Research has demonstrated that this compound can act as a corrosion inhibitor for iron. cjmr.org The mechanism of inhibition is often attributed to the adsorption of the amine onto the metal surface, forming a protective film.

Precursor to Ceramic Materials

A significant application of this compound in materials science is in the synthesis of boron nitride ceramic fibers. Researchers have found that modifying polyborazylene with this compound results in a new, melt-spinnable polymeric precursor. acs.orgosti.govacs.org This modified polymer has a lower glass transition temperature, which facilitates the spinning of fibers that can then be converted into boron nitride ceramics.

Role in Nanoparticle Synthesis

This compound has been identified as a component in the synthesis of silver nanoparticles. google.comjustia.com While the precise role can vary, amines in nanoparticle synthesis often function as capping agents or stabilizers, controlling the size and preventing the agglomeration of the nanoparticles.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-pentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACMPVXHEARCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

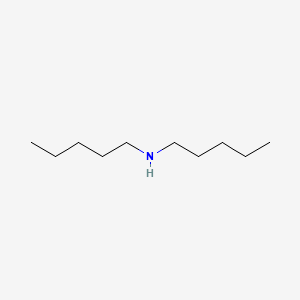

CCCCCNCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N, Array | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024931 | |

| Record name | Dipentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-amylamine appears as a clear colorless liquid with an ammonia-like odor. Very slightly soluble in water. Less dense less than water. Vapors heavier than air. Difficult to ignite. Moderately toxic. Contact with liquid may cause a chemical burn. Vapors may irritate respiratory tract. Used in the manufacture of rubber, resins, and dyes., Liquid, Colorless to light yellow liquid; [ICSC] Ammoniacal or fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanamine, N-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-pentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

396 to 397 °F at 760 mmHg (NTP, 1992), 202.5 °C, 202-203 °C | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °F (NTP, 1992), 124 °F (51 °C) (CLOSED CUP), 51 °C c.c. | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in acetone; very sol in alcohol; miscible with ether; slightly sol in water, Solubility in water: none | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7771 @ 20 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], 0.153 mm HG @ 25 °C, Vapor pressure, Pa at 20 °C: 40 | |

| Record name | Di-n-pentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS TO WATER-WHITE TO PALE-YELLOW LIQUID | |

CAS No. |

2050-92-2 | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-N-pentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanamine, N-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67I8PN8UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-47 °F (NTP, 1992), -7.85 °C, -44 °C | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Chemical Transformations of Dipentylamine

Catalytic Amination Pathways for Dipentylamine Synthesis

Catalytic amination represents a cornerstone of amine synthesis, providing several routes to this compound from readily available starting materials. These methods leverage catalysts to facilitate the formation of carbon-nitrogen bonds under specific reaction conditions.

Amination of Alkyl Halides: Mechanistic Considerations and Selectivity Control

A classical approach to synthesizing this compound involves the nucleophilic substitution reaction between a pentyl halide (such as pentyl chloride or pentyl bromide) and ammonia (B1221849). This reaction proceeds via an SN2 mechanism, where the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

A significant challenge in this method is controlling selectivity. The initial reaction produces the primary amine, pentylamine. However, pentylamine is also nucleophilic and can react with another molecule of pentyl halide to form the desired secondary amine, this compound. This process can continue, leading to the formation of the tertiary amine, tripentylamine, and even a quaternary ammonium (B1175870) salt. To favor the formation of this compound, reaction conditions such as the molar ratio of reactants must be carefully controlled. Using an excess of the primary amine or carefully managing the addition of the alkyl halide can enhance the yield of the secondary amine.

Reductive Amination Strategies from Carbonyl Precursors

Reductive amination is a highly effective and versatile method for preparing amines. synplechem.com For this compound synthesis, this strategy can be implemented in two primary ways:

Reaction of Pentanal with Pentylamine: A primary amine (pentylamine) is reacted with an aldehyde (pentanal). This condensation reaction first forms an imine intermediate. The subsequent in-situ reduction of the imine yields the target secondary amine, this compound. chemistrysteps.combu.edu

Reaction of Pentanal with Ammonia: Pentanal can be reacted with ammonia to form an imine, which is then reduced. The resulting primary amine (pentylamine) can then react with another molecule of pentanal to form a second imine, which upon reduction gives this compound.

The reduction step is typically achieved using reducing agents like sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. synplechem.comchemistrysteps.com The choice of reducing agent and reaction conditions is critical to prevent the reduction of the initial carbonyl compound before imine formation. chemistrysteps.com Reductive amination is often preferred for its high yields and operational simplicity, frequently allowing for a one-pot synthesis. bu.edu

Hydrogenation of Nitrile Precursors

The catalytic hydrogenation of nitriles provides another pathway to amines. researchgate.net To synthesize this compound via this route, one could theoretically start from valeronitrile (B87234) (pentanenitrile). The hydrogenation of a nitrile first yields a primary amine. For instance, the hydrogenation of valeronitrile would produce pentylamine. This primary amine can then react with an intermediate imine, formed during the reaction, which upon further hydrogenation leads to the secondary amine, this compound.

Control over catalyst selection is crucial for directing the reaction towards the desired product. For example, rhodium-on-carbon catalysts have been noted to selectively favor the formation of secondary amines like this compound from nitriles, whereas platinum-based catalysts may promote the formation of tertiary amines. Research on the hydrogenation of butyronitrile (B89842) to butylamine (B146782) has shown that catalysts like Co/SiO2 and Ni/SiO2 can be highly selective towards the primary amine under specific conditions, but byproducts like the secondary amine (dibutylamine) are also formed. researchgate.net Similar principles apply to the hydrogenation of valeronitrile, where controlling parameters like temperature, pressure, and catalyst can influence the relative yields of pentylamine and this compound. researchgate.net

Direct Catalytic Amination of Alcohols (e.g., Pentanol (B124592) with Ammonia)

The direct catalytic amination of alcohols is an atom-economical and environmentally friendly method for amine synthesis, as water is the only byproduct. epa.gov In this process, an alcohol such as pentanol is reacted directly with an aminating agent, typically ammonia, over a heterogeneous catalyst at elevated temperature and pressure. google.com

The mechanism is generally accepted to proceed via a "hydrogen-borrowing" or "acceptorless dehydrogenation" strategy. mdpi.com

The catalyst first dehydrogenates the alcohol (pentanol) to form the corresponding aldehyde (pentanal).

The aldehyde then reacts with ammonia to form an imine.

The imine is subsequently hydrogenated by the "borrowed" hydrogen on the catalyst surface to yield the primary amine (pentylamine).

This primary amine can then react with another molecule of the aldehyde intermediate to form a new imine, which is finally hydrogenated to the secondary amine, this compound.

A variety of heterogeneous catalysts based on metals like nickel, copper, cobalt, ruthenium, and palladium are effective for this transformation. epa.govirjmets.com

The yield and selectivity of the direct amination of alcohols are highly dependent on the optimization of several key reaction parameters. The interplay between these factors determines the final product distribution. mdpi.com

Temperature: Higher temperatures generally favor the initial dehydrogenation of the alcohol but can also lead to side reactions if excessive. encyclopedia.pub Studies on similar systems show that an optimal temperature range exists to maximize secondary amine yield. For instance, in the amination of phenolics, temperatures between 80°C and 140°C were explored, with higher temperatures sometimes promoting dehydrogenation side products on certain catalysts. mdpi.com

Catalyst Selection: The choice of metal and support is paramount. Nickel-based catalysts are common due to their good activity and selectivity. mdpi.com Noble metals like palladium and rhodium are also highly active, but their product selectivity can differ. mdpi.com For example, in phenolic amination, Pd/C and Rh/C catalysts showed different capacities for enhancing condensation versus hydrogenation steps. mdpi.com

Reactant Ratio: The molar ratio of alcohol to ammonia is a key determinant of selectivity. A higher ratio of ammonia to alcohol typically favors the production of the primary amine. To enhance the yield of the secondary amine, this compound, the ratio can be adjusted to favor the reaction between the intermediate primary amine and the aldehyde.

| Parameter | General Effect on Secondary Amine (this compound) Yield | Rationale |

| Temperature | Increases to an optimum, then may decrease | Higher temperature drives the initial alcohol dehydrogenation, but excessive heat can cause side reactions or catalyst degradation. mdpi.comencyclopedia.pub |

| Pressure (Ammonia) | Decreases with increasing excess | High ammonia concentration favors primary amine formation by outcompeting the primary amine for the aldehyde intermediate. encyclopedia.pub |

| Pressure (Hydrogen) | Generally increases yield | Facilitates the hydrogenation of the imine intermediate and can help prevent catalyst deactivation. mdpi.comencyclopedia.pub |

| Catalyst Type | Highly variable; determines activity and selectivity | The nature of the metal (e.g., Ni, Co, Ru, Pd) and support dictates the efficiency of the dehydrogenation, condensation, and hydrogenation steps. epa.govmdpi.com |

| Alcohol:Ammonia Ratio | Increases as ratio approaches stoichiometric for secondary amine | Lowering the excess of ammonia allows the intermediate primary amine to compete more effectively for the aldehyde, thus forming more secondary amine. |

Novel Approaches in Amine Synthesis Involving this compound

While traditional methods remain prevalent, research continues to explore novel catalytic systems and strategies for amine synthesis. Recent developments focus on improving selectivity, utilizing more sustainable catalysts, and expanding the scope of amination reactions.

One area of innovation is the development of precisely defined, reusable catalysts. For example, magnetic core-shell nanoparticles have been designed as catalysts for the amination of alcohols. irjmets.com These catalysts, such as a copper-functionalized magnetic nanoparticle (Fe3O4@SiO2@CS@EDTA/Cu(II)), facilitate the reaction sequence of alcohol oxidation, imine formation, and subsequent reduction. irjmets.com While this specific catalyst was demonstrated for the synthesis of benzylamine (B48309) derivatives, the principle of using magnetically recoverable nanocatalysts could be applied to the synthesis of aliphatic amines like this compound, offering benefits in catalyst separation and recycling.

Another frontier is the direct C-H amination, which seeks to form C-N bonds by activating unfunctionalized hydrocarbons. For instance, palladium-catalyzed intermolecular allylic C-H amination has been developed to convert terminal olefins directly into linear allylic amines with high selectivity. nih.gov This type of advanced transformation, while not directly producing saturated amines like this compound, showcases the move towards increasingly direct and efficient methods for installing nitrogen-containing functional groups, which could inspire future routes for aliphatic amine synthesis.

High Hydrostatic Pressure Synthesis in Porphyrin Functionalization

The functionalization of porphyrins with bulky secondary amines such as this compound can be challenging under conventional thermal conditions. A significant advancement in this area is the use of high hydrostatic pressure. Research has demonstrated that the reaction of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) with this compound under high pressure (450 MPa) and at a relatively low temperature (50°C) yields the mono-substituted dialkylaminoporphyrin. ua.ptresearchgate.net This method represents a considerable improvement over traditional techniques that often require high temperatures and are generally ineffective for secondary amines with long alkyl chains. ua.ptresearchgate.netresearchgate.net The yield for this specific transformation is reported to be 10%. ua.ptresearchgate.net

This high-pressure protocol facilitates the nucleophilic aromatic substitution of the para-fluorine atoms on the pentafluorophenyl groups of the porphyrin. researchgate.net The bulky nature of this compound sterically hinders multiple substitutions, leading to the formation of the mono-substituted product. ua.ptresearchgate.net This technique has proven effective for a range of nucleophiles, including primary alkylamines and heterocyclic amines, which produce tetra-substituted derivatives in high yields under similar conditions. ua.ptresearchgate.net

Controlled Derivative Formation from this compound

This compound serves as a versatile precursor for the synthesis of various derivatives through a range of chemical transformations. These reactions leverage the reactivity of the secondary amine functionality to introduce new functional groups and modify the molecular structure.

Oxidative Transformations: Formation of Nitroso Compounds

This compound can undergo oxidation to form the corresponding N-nitroso compound, N-nitrosothis compound. usda.govucl.ac.uk This transformation typically involves reaction with a nitrosating agent, such as nitrous acid (HONO), which can be generated in situ from a nitrite (B80452) salt under acidic conditions. usda.gov The formation of N-nitrosamines is a characteristic reaction of secondary amines. usda.gov For instance, the treatment of this compound with isoamyl nitrite has been shown to produce N-nitrosothis compound in a near-quantitative yield (99%). ucl.ac.uk The resulting nitroso compound can be further utilized in subsequent synthetic steps. ucl.ac.uk

Reductive Conversions: Pathways to Primary Amines

The reduction of this compound can lead to the formation of primary amines. One pathway involves the hydrogenolysis of this compound, which cleaves one of the pentyl groups from the nitrogen atom, yielding pentylamine along with pentane (B18724) and pentene. researchgate.net This reaction has been observed over a Pd/γ-Al2O3 catalyst at 300°C and 3 MPa. researchgate.net Another related process is disproportionation, where this compound reacts to form tripentylamine and pentylamine. researchgate.net

Alternatively, the N-nitroso derivative of this compound can be reduced to generate 1,1-dipentylhydrazine. ucl.ac.uk This reduction can be accomplished using reagents like diisobutylaluminum hydride (DIBAL-H). ucl.ac.uk

Nucleophilic Substitution Reactions for Amine Diversification

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions, leading to the formation of more complex amines. chemistryguru.com.sgchemguide.co.uk It can react with alkyl halides, where the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylammonium salt. chemguide.co.uk Subsequent deprotonation yields a tertiary amine. chemistryguru.com.sgchemguide.co.uk This process can continue, with the resulting tertiary amine reacting further with an alkyl halide to produce a quaternary ammonium salt. chemguide.co.uklibretexts.org The steric hindrance from the two pentyl groups can influence the rate and extent of these reactions. vulcanchem.com

A specific application of this compound in nucleophilic substitution is in the synthesis of porphyrin derivatives, as detailed in section 2.2.1, where it displaces a fluorine atom on a highly fluorinated aromatic ring. ua.ptresearchgate.net

Alkylation and Acylation of this compound

Alkylation and acylation are fundamental transformations for this compound. cymitquimica.comacs.org

Alkylation: As a secondary amine, this compound can be alkylated by reacting with alkyl halides to form tertiary amines. chemguide.co.ukacs.org This reaction proceeds via nucleophilic attack of the amine on the alkyl halide. chemguide.co.uk

Acylation: this compound reacts with acylating agents, such as acyl chlorides, to form N-acylated derivatives or amides. vulcanchem.comresearchgate.net The steric hindrance provided by the pentyl chains can moderate the reaction kinetics, often favoring the formation of mono-acylated products. vulcanchem.com This reaction is a critical step in the synthesis of various chemical intermediates. vulcanchem.com

Willgerodt-Kindler Reaction with this compound

This compound can be employed as the amine component in the Willgerodt-Kindler reaction. scispace.com This reaction typically converts an aryl alkyl ketone into a thioamide by reacting it with elemental sulfur and an amine. wikipedia.orgresearchgate.netmsu.edu Studies on optimizing the Willgerodt-Kindler reaction have included this compound among the various amines tested. scispace.com When used with acetophenone (B1666503) and sulfur in quinoline (B57606) as a solvent, this compound has been shown to produce the corresponding phenylacetic acid thioamide with isolated yields ranging between 62-90%. scispace.com The reaction mechanism involves the initial formation of an enamine from the ketone and this compound, which then reacts with sulfur. wikipedia.org

Reactivity and Reaction Mechanisms of Dipentylamine in Complex Systems

Unimolecular and Bimolecular Decomposition Pathways

The decomposition of dipentylamine can proceed through several pathways, including disproportionation and hydrogenolysis, particularly in the presence of catalysts. These reactions involve the cleavage and formation of carbon-nitrogen and carbon-hydrogen bonds, leading to a variety of products.

Disproportionation, or dismutation, is a redox reaction where a substance of an intermediate oxidation state is converted into two different compounds, one of higher and one of lower oxidation state. byjus.comunacademy.comallen.in In the context of dialkylamines like this compound, this involves the transfer of an alkyl group between two amine molecules.

Research has shown that this compound undergoes disproportionation over a Palladium/γ-Alumina (Pd/γ-Al2O3) catalyst at 300°C and 3 MPa. researchgate.net In this reaction, two molecules of this compound react to form tripentylamine (a tertiary amine) and pentylamine (a primary amine). researchgate.net The reaction proceeds via an enamine intermediate. researchgate.net The formation of secondary amines from primary amines can be enhanced by removing ammonia (B1221849) from the reaction and elevating the temperature, typically between 140°C and 220°C. google.com Generally, for an element to undergo disproportionation, it must have at least three different oxidation states, and the reacting species should be in an intermediate, less stable state. byjus.comallen.in

| Reactant | Catalyst/Conditions | Disproportionation Products | Source |

|---|---|---|---|

| This compound | Pd/γ-Al2O3 at 300°C, 3 MPa | Tripentylamine, Pentylamine | researchgate.net |

Hydrogenolysis is a chemical reaction whereby a carbon-carbon or carbon-heteroatom single bond is cleaved by the addition of hydrogen. For secondary amines such as this compound, this primarily involves the cleavage of the C-N bond.

Studies conducted over a Pd/γ-Al2O3 catalyst show that this compound also reacts via hydrogenolysis, yielding pentylamine, pentane (B18724), and pentene. researchgate.net Further research on the hydrodenitrogenation (HDN) of various alkyl amines over a Platinum on Zirconia (Pt/ZrO2) catalyst reveals that the conversion of secondary and tertiary amines occurs through a C-N bond hydrogenolysis step. researchgate.netrsc.org The HDN of a secondary amine proceeds through a primary amine intermediate, which is the only species that can undergo direct hydrodenitrogenation. rsc.orgrsc.org Consequently, the HDN of tertiary and secondary amines is slower than that of primary amines. rsc.org For example, tripentylamine has been observed to react exclusively through hydrogenolysis to produce this compound and an olefin or paraffin. rsc.org

| Reactant | Catalyst/Conditions | Hydrogenolysis Products | Source |

|---|---|---|---|

| This compound | Pd/γ-Al2O3 at 300°C, 3 MPa | Pentylamine, Pentane, Pentene | researchgate.net |

Disproportionation Reactions of Dialkylamines

Interactions with Inorganic and Carbonaceous Materials

This compound's reactivity extends to interactions with various material surfaces, including inorganic polymers and carbon nanomaterials. These interactions can range from non-covalent physisorption to the formation of robust covalent bonds.

The functionalization of carbon nanotubes (CNTs) is a critical step for their application in advanced composites and electronics. Amidization, the formation of an amide bond, is a common method for covalently modifying oxidized CNTs, which possess carboxylic acid groups (-COOH) at their tips and defect sites. researchgate.net

A gas-phase derivatization procedure has been successfully employed for the direct amidization of oxidized single-walled carbon nanotubes (SWNTs) with this compound. researchgate.netacs.orgacs.org This solvent-free method involves treating the SWNTs with this compound vapors at a reduced pressure and a temperature of 160–170°C. researchgate.netacs.orgnbuv.gov.ua This process allows for the formation of amide bonds without the need for chemical activation of the carboxylic groups with agents like thionyl chloride. researchgate.netnbuv.gov.uaresearchgate.net Quantum chemistry calculations suggest that the direct formation of amides is more energetically favorable on armchair SWNT tips than on zigzag tips, though the activation barriers are similar in height. researchgate.netacs.org

| Substrate | Reagent | Reaction Conditions | Result | Source |

|---|---|---|---|---|

| Oxidized Single-Walled Carbon Nanotubes (SWNTs) | This compound Vapor | 160-170°C, Reduced Pressure | Direct formation of amide bonds on SWNT surface | researchgate.netacs.orgnbuv.gov.ua |

Physisorption, or physical adsorption, is a surface phenomenon where molecules are held by weak van der Waals forces. In the context of CNT functionalization, amines can either react covalently or adsorb physically onto the nanotube surface.

Studies comparing the interaction of different amines with oxidized SWNTs have revealed important distinctions based on the amine's structure. researchgate.netacs.org For long-chain amines like nonylamine, two distinct forms are detected on the SWNTs: a covalently bonded amide and a physisorbed amine. researchgate.netacs.orgresearchgate.net The physisorbed portion is attributed to strong hydrophobic interactions between the long hydrocarbon chains of the amine and the SWNT walls. researchgate.netacs.org In contrast, for a short-chain amine like this compound, only one chemical form—the amide—was detected. researchgate.netacs.orgresearchgate.net This suggests that the fraction of physisorbed this compound is incomparably lower than that of longer-chain amines, and its interaction is dominated by covalent bond formation at the oxidized sites. nbuv.gov.ua

The stability of functionalized nanotubes is crucial for their performance in various applications. Temperature-programmed desorption mass spectrometry (TPD-MS) has been used to study the chemical state and thermal stability of amine-functionalized SWNTs. researchgate.netacs.orgnbuv.gov.ua

When this compound-modified SWNTs are heated to temperatures above 200°C, a cleavage reaction occurs. researchgate.netacs.orgresearchgate.net This thermally induced reaction results in the formation and release of pentene from the amine residues attached to the nanotube surface. researchgate.netacs.orgnbuv.gov.ua This cleavage indicates the breaking of the C-N bond of the functional group under thermal stress. A similar cleavage is observed for other amines, such as the formation of nonene from nonylamine-modified SWNTs under similar conditions. researchgate.netacs.orgnbuv.gov.ua

Physisorption Phenomena on Carbon Nanotube Surfaces

Dissolution Mechanisms of Amorphous Films (e.g., As-S System)

This compound is utilized in the dissolution of amorphous chalcogenide glass films, such as those in the arsenic-sulfide (As-S) system. These materials are of interest for applications like photoresists in lithography. princeton.edu The dissolution process is not merely a physical solvation but a complex chemical interaction.

The mechanism involves the amine acting as a nucleophile, attacking the arsenic centers in the glass network. optica.org This interaction leads to the fragmentation of the bulk glass structure into smaller, soluble clusters. optica.orgresearchgate.net The dissolution rate of these films in this compound solutions is influenced by several factors, including the specific composition of the film (e.g., As₂S₃), the concentration of excess sulfur in the solution, and even the spatial orientation of the sample. princeton.eduoptica.org This suggests that the reactivity of different sulfur species, which are intermediate products of the dissolution, plays a role. princeton.eduoptica.org

The accumulation of reaction products in the this compound solution can favor an increase in the dissolution rate of the films. This is in contrast to dissolution in alkaline solutions, where the reaction products tend to have an inhibiting effect. The difference in behavior may be attributed to the varying abilities of the solvents to form intermediate compounds with sulfur that possess different nucleophilicities. researchgate.net

Mechanistic Elucidation of Catalyzed Reactions Involving this compound

This compound is involved in various catalyzed reactions, notably in hydrodenitrogenation (HDN) and certain auto-catalytic processes.

Hydrodenitrogenation (HDN) Reaction Networks and Kinetics

Hydrodenitrogenation is a critical process for removing nitrogen from fuel feedstocks, and this compound serves as a model compound for secondary amines found in these materials. ethz.chacs.org The HDN of this compound involves complex reaction networks that can include disproportionation and hydrogenolysis. researchgate.netresearchgate.net

Over a Pd/Al₂O₃ catalyst, this compound can undergo hydrogenolysis to produce pentylamine and pentane/pentene. It can also participate in a bimolecular reaction to form a primary amine and a tertiary amine. rsc.org On a Pt/ZrO₂ catalyst, the primary reaction is hydrogenolysis. rsc.org Studies have shown that this compound can react via disproportionation to form tripentylamine and pentylamine, and also through hydrogenolysis to yield pentylamine, pentane, and pentene. acs.orgresearchgate.netresearchgate.net

Table 1: HDN Reactions of this compound

| Reaction Type | Reactants | Products | Catalyst Example |

|---|---|---|---|

| Hydrogenolysis | This compound, H₂ | Pentylamine, Pentane/Pentene | Pd/Al₂O₃, Pt/ZrO₂ |

Role of Imine Intermediates in HDN

Imine intermediates are crucial in the HDN of secondary amines like this compound. ethz.chresearchgate.net The reaction pathway often involves the dehydrogenation of the amine to form an imine or an iminium cation. ethz.chresearchgate.net These intermediates are highly reactive. nih.gov

The formation of dialkylimines as primary products has been observed in the HDN of secondary amines. researchgate.net These imine intermediates can then undergo further reactions. For example, the addition of H₂S to the imine or iminium cation, followed by the elimination of ammonia, leads to the formation of thiols. Alternatively, the addition of another amine molecule can lead to the formation of a dialkylamine. ethz.ch The presence of these imine or iminium cation intermediates is supported by the observed products and their stereochemistry in reactions with chiral amines. researchgate.net

Effect of Catalyst Type on HDN Pathways

The type of catalyst significantly influences the reaction pathways and product selectivity in the HDN of this compound. ethz.chresearchgate.net For instance, when comparing sulfided NiMo/Al₂O₃, CoMo/Al₂O₃, and Mo/Al₂O₃ catalysts in the HDN of pentylamine (a product of this compound hydrogenolysis), the selectivities towards this compound and pentanethiol were found to increase in the order NiMo < CoMo < Mo. ethz.ch Conversely, the selectivity for pentane and pentenes followed the reverse order. ethz.ch

Mo/Al₂O₃ catalysts tend to favor the formation of this compound, suggesting they are effective for the bimolecular condensation/disproportionation reactions. ethz.chresearchgate.net This catalyst is considered a good HDN catalyst, and its activity is enhanced by the presence of H₂S, indicating that the reaction may occur on Brønsted acid sites. researchgate.net

NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts show lower selectivity for this compound and higher selectivity for the fully denitrogenated products (pentane and pentenes). ethz.ch These catalysts are more active for the hydrodesulfurization (HDS) of alkanethiols, and their activity is inhibited by H₂S, suggesting that the reaction occurs on catalyst surface vacancies (Lewis acid sites). researchgate.net

Pt/ZrO₂ has also been studied for the HDN of alkyl amines. researchgate.netrsc.org On this catalyst, the hydrogenolysis of secondary amines like didodecylamine (B166037) (a higher analog of this compound) proceeds through a primary amine intermediate. rsc.org

Table 2: Catalyst Influence on Product Selectivity in Pentylamine HDN

| Catalyst | Selectivity for this compound | Selectivity for Pentane/Pentenes |

|---|---|---|

| Mo/Al₂O₃ | High | Low |

| CoMo/Al₂O₃ | Medium | Medium |

Auto-catalytic Processes in Organic Reactions (e.g., Urethane (B1682113) Formation and Cleavage)

While direct evidence for this compound's role in auto-catalytic urethane formation is not extensively documented in the provided context, the general principles of amine catalysis in these reactions are well-established. mdpi.comnih.gov Amines can act as catalysts in the formation of urethanes from isocyanates and alcohols. mdpi.comgoogle.com The catalytic cycle often involves the amine activating the alcohol or the isocyanate. mdpi.com

In some systems, the urethane product itself can act as a catalyst, leading to an auto-catalytic effect. mdpi.comnih.gov It is plausible that secondary amines like this compound could participate in or influence such auto-catalytic cycles, potentially by forming intermediate complexes or by affecting the proton transfer steps that are crucial in these reactions. mdpi.comnih.gov For instance, in vinylogous urethane vitrimers, acid-mediated auto-catalysis enables transimination reactions, where protonated enamine-ones become electrophilic and react with free amines. nih.gov A similar role for a secondary amine like this compound in related systems is conceivable.

The cleavage of urethanes can also be an auto-catalytic process, where an isourethane tautomer, formed from the urethane, catalyzes the cleavage of another urethane molecule. nih.gov The presence of an external amine could potentially influence the equilibrium of this tautomerization and thereby affect the rate of cleavage.

Dipentylamine in Catalysis Research and Catalyst Development

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of modern catalysis, enabling control over the activity and selectivity of metal-based catalysts. Dipentylamine and its derivatives have proven to be valuable building blocks in the development of novel ligand systems.

Chiral this compound Derivatives as Ligands in Asymmetric Catalysis

Chiral amines and their derivatives are fundamental in asymmetric catalysis, serving as ligands that can induce enantioselectivity in chemical reactions. nih.govsioc-journal.cn While direct research on chiral this compound derivatives as primary ligands in asymmetric catalysis is not extensively documented in the provided results, the synthesis of chiral 1,2-diamine derivatives, which are crucial ligands, highlights the importance of the amine scaffold. nih.gov The development of "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) for various asymmetric processes underscores the potential for structurally analogous chiral this compound systems. nih.gov The principles of using chiral amines to create enantiomerically enriched products are well-established, suggesting a fertile ground for the future exploration of chiral this compound-based ligands. sioc-journal.cnmdpi.com

Ligand Relay Catalysis in Multi-step Transformations

Ligand relay catalysis is an emerging strategy where multiple ligands work in concert to facilitate different steps of a catalytic cycle. nih.govrsc.org This approach can enhance efficiency and selectivity in complex transformations. nih.gov For instance, a cobalt-catalyzed sequential hydrosilylation/hydrohydrazidation of alkynes utilizes a ligand relay mechanism. researchgate.net While this compound is not directly mentioned in the context of these specific ligand relay systems, the underlying principle involves the dynamic exchange of ligands to promote distinct catalytic events. The amine functionality is a key component in many ligands, and the concept of ligand relay could be extended to systems involving this compound-derived ligands to orchestrate complex multi-step reactions. nih.gov

Exploration of this compound's Influence on Ligand-Metal Interactions

The interaction between a ligand and a metal center is fundamental to the performance of a catalyst. mdpi.comdalalinstitute.com The electronic and steric properties of the ligand dictate the geometry and reactivity of the metal complex. libretexts.orglibretexts.org this compound, with its two pentyl groups, can influence the steric environment around a metal center. This steric hindrance can affect substrate binding and product release, thereby influencing catalytic activity and selectivity. Furthermore, the nitrogen atom's lone pair of electrons in this compound allows it to act as a Lewis base, donating electron density to the metal. This electronic interaction can modify the metal's redox properties and its susceptibility to oxidative addition or reductive elimination steps in a catalytic cycle. The nature of the metal-ligand bond, including the degree of covalent character, is a critical factor that can be tuned by the choice of ligands like this compound. dalalinstitute.comnih.gov

Applications as Structure-Directing Agents in Material Synthesis

Structure-directing agents (SDAs), also known as templates, are organic molecules that guide the formation of porous inorganic materials like zeolites and molecular sieves. researchgate.netrsc.org this compound has been successfully employed as an SDA in the synthesis of specific aluminophosphate molecular sieves.

Templating Role in Aluminophosphate Molecular Sieve (VPI-5, Si-VPI-5) Synthesis

This compound has been identified as an effective structure-directing agent for the synthesis of the large-pore aluminophosphate molecular sieve VPI-5 and its silicon-substituted analogue, Si-VPI-5. 222.198.130 VPI-5 is notable for its extra-large pores, which are significantly larger than those of conventional zeolites. researchgate.net The synthesis of VPI-5 type molecular sieves using this compound, along with other organic amines like dipropylamine (B117675) and diisopropylamine, has been reported to have unique features compared to general aluminophosphate syntheses. The role of the amine in these syntheses is believed to be more than just a pore-filler or a pH moderator; it appears to have a genuine templating effect, guiding the assembly of the aluminophosphate framework to form the specific VPI-5 structure. ucl.ac.uk Research has also explored the synthesis of other aluminophosphate phases, such as AlPO4-H2, in the presence of this compound. researchgate.net

Catalytic Performance and Optimization

The ultimate goal of catalysis research is to develop highly active and selective catalysts. The performance of a catalytic system can often be enhanced through systematic optimization of reaction conditions and catalyst composition.

In the N-formylation of this compound using a hypercrosslinked polymer-based catalyst (HCP-BzmimCl), optimization of reaction conditions was performed. csic.es This reaction, which uses CO2 as a carbon source, demonstrated that the catalyst's performance could be significantly influenced by parameters such as temperature, pressure, and reaction time. csic.es For instance, at room temperature and 5 bar of CO2, a 60% conversion was achieved in 24 hours, which increased to 100% conversion at 35°C under the same pressure and time. csic.es Further studies showed that another catalyst, HCP-Bis(BzmimCl), could achieve quantitative conversion in shorter reaction times, highlighting the potential for catalyst and process optimization. csic.es The scalability of this catalytic system was also demonstrated using this compound as a substrate. csic.es

The optimization of catalytic performance is a broad field that involves not just reaction conditions but also the intrinsic properties of the catalyst itself. rsc.orgmdpi.com For example, in the hydrogenation of nitriles, the choice of metal catalyst (e.g., Pt, Pd, Ru) can dramatically influence the selectivity towards primary, secondary, or tertiary amines. researchgate.net While this compound itself can be a product in such reactions, the principles of catalyst selection and optimization are universally applicable. researchgate.net

This compound's Role in Transition Metal Catalysis (e.g., Pd/Al₂O₃, Pt/ZrO₂)

Research into the catalytic reactions of amines often utilizes this compound and similar secondary amines to understand complex reaction networks. Transition metals such as palladium (Pd) and platinum (Pt) are effective catalysts for hydrogenation and C-N bond cleavage, which are central to amine conversions. acs.org The support material, like alumina (B75360) (Al₂O₃) or zirconia (ZrO₂), also plays a critical role by influencing the dispersion, stability, and electronic properties of the metal particles. researchgate.netresearchgate.netrsc.org

On Platinum on Zirconia (Pt/ZrO₂):

Platinum supported on zirconia is a robust catalyst studied for hydrodenitrogenation (HDN) processes. While direct data on this compound is limited, extensive research on analogous long-chain secondary amines, such as didodecylamine (B166037) (a C₂₄ secondary amine), over Pt/ZrO₂ offers a clear model for its expected behavior. researchgate.netresearchgate.net The primary reactions for a secondary amine like this compound on a Pt/ZrO₂ catalyst are hydrogenolysis and disproportionation. researchgate.net

Hydrogenolysis: This reaction involves the cleavage of a carbon-nitrogen (C-N) bond in the presence of hydrogen. For this compound, this would lead to the formation of pentylamine (a primary amine) and pentane (B18724). researchgate.netethz.ch

Disproportionation (or Bimolecular Condensation): In this pathway, two molecules of a secondary amine react to form a primary amine and a tertiary amine. This compound would react to form pentylamine and tripentylamine. researchgate.net

On Palladium on Alumina (Pd/Al₂O₃):

Palladium on alumina is another widely used catalyst, particularly for hydrogenation reactions. researchgate.net When this compound interacts with a Pd/Al₂O₃ catalyst, it can also undergo hydrogenolysis to form pentylamine and pentane/pentene. rsc.org Additionally, it can participate in bimolecular reactions to produce primary and tertiary amines. rsc.org

Research focusing on the conversion of butylamine (B146782) (a C₄ primary amine) on Pd/Al₂O₃ showed that dibutylamine (B89481) (a C₈ secondary amine) was the main product formed through condensation reactions. researchgate.netresearchgate.net This suggests that under certain conditions, the formation of secondary amines like this compound from primary amines (pentylamine) is a significant pathway. The support material influences the reaction; for instance, Pd supported on carbon (Pd/C) was found to favor the formation of tertiary amines more than Pd/Al₂O₃, which was attributed to differences in surface acidity. researchgate.netresearchgate.net

The table below summarizes the primary catalytic reactions of this compound on these transition metal catalysts.

| Catalyst | Reaction Type | Reactants | Major Products | Reference |

|---|---|---|---|---|

| Pt/ZrO₂ | Hydrogenolysis | This compound + H₂ | Pentylamine, Pentane, Pentene | researchgate.net |

| Pt/ZrO₂ | Disproportionation | This compound + this compound | Pentylamine + Tripentylamine | researchgate.net |

| Pd/Al₂O₃ | Hydrogenolysis | This compound + H₂ | Pentylamine, Pentane, Pentene | rsc.org |

| Pd/Al₂O₃ | Bimolecular Reaction | This compound + this compound | Pentylamine + Tripentylamine | rsc.org |

Influence on Reaction Selectivity and Conversion

Factors Influencing Selectivity and Conversion:

Several factors determine whether hydrogenolysis or disproportionation is the dominant pathway, thereby affecting product selectivity and conversion rates.

Catalyst Type: The choice of metal and support is crucial. Studies on C₁₆ amines and amides showed that Pt/ZrO₂ was highly active and favored the production of alkanes (n-hexadecane) alongside condensation products. aalto.fiacs.org In contrast, Pd/ZrO₂ exhibited much lower activity and selectivity towards paraffins. aalto.fiacs.org This highlights that for efficient nitrogen removal, Pt/ZrO₂ is superior to Pd/ZrO₂.

Reaction Conditions: Temperature and hydrogen pressure are key variables. Higher hydrogen pressures generally favor hydrogenolysis over disproportionation, leading to higher conversion to alkanes.

Reactant Concentration: The concentration of the amine can affect the reaction order and selectivity. Bimolecular reactions like disproportionation are more likely to occur at higher concentrations of the secondary amine.

Catalyst Deactivation: The deposition of carbonaceous materials ("coke") on the catalyst surface can block active sites. It has been observed that coking can inhibit hydrogenolysis reactions on palladium catalysts, which in turn increases the relative selectivity towards dehydrogenation products. researchgate.net

The following table details how different factors can influence the catalytic conversion of this compound.

| Factor | Influence on Conversion & Selectivity | Example/Observation | Reference |

|---|---|---|---|

| Catalyst Metal | Pt shows higher HDN activity and alkane selectivity compared to Pd on a ZrO₂ support. | Pt/ZrO₂ produced high yields of n-hexadecane from C₁₆ amine hydrotreatment, while Pd/ZrO₂ had low activity. | aalto.fiacs.org |

| Catalyst Support | Support acidity can alter reaction pathways. | Pd/Al₂O₃ favored the formation of secondary amines (dibutylamine), while the more acidic Pd/C favored tertiary amines. | researchgate.netresearchgate.net |

| Hydrogen Pressure | Higher H₂ pressure generally favors hydrogenolysis over condensation/disproportionation. | HDN studies are typically conducted under high H₂ pressure (e.g., 80 bar) to promote C-N bond cleavage. | researchgate.net |

| Catalyst Deactivation | Coke deposition can inhibit hydrogenolysis, shifting selectivity. | On Pd catalysts, coke formation was found to decrease activity for hydrogenolysis while favoring dehydrogenation reactions. | researchgate.net |

| Reaction Intermediates | Formation of secondary amines can increase initial nitrogen conversion but may slow the overall rate. | In the HDN of primary amines, the formation of secondary amine intermediates appeared to slow the overall rate of nitrogen removal. | researchgate.netresearchgate.netrsc.org |

Dipentylamine in Polymer Chemistry and Advanced Materials Science

Polymeric Precursors for Ceramic Materials

The transformation of polymeric precursors into ceramic materials is a key process in modern materials science, allowing for the creation of ceramics in complex forms, such as fibers, which are difficult to produce using traditional powder metallurgy. Dipentylamine plays a crucial role in this area by modifying polymer backbones to enhance their processability.

A significant application of this compound is in the synthesis of a melt-spinnable polymeric precursor for boron nitride (BN) ceramic fibers. mdpi.comresearchgate.net Researchers have successfully created a new precursor, this compound-modified polyborazylene, by reacting polyborazylene with this compound. mdpi.come3s-conferences.org This modification is a strategic approach to producing melt-processable polyborazylenes, which are otherwise not meltable. echemi.comdergipark.org.tr The chemical formula for this modified polymer is noted as [(B₃N₃H₃.₅)(NPn₂)∼₀.₅]x. mdpi.comresearchgate.netpnas.org The synthesis involves dissolving polyborazylene and this compound in a solvent like glyme and heating it to approximately 75°C under vacuum. echemi.comaalto.fi This process grafts dipentylamino substituents onto the borazine (B1220974) rings of the polymer. echemi.comaalto.fi

The primary advantage of modifying polyborazylene with this compound is that it renders the polymer melt-spinnable. mdpi.comdergipark.org.traalto.fi The modified polymer is stable in its molten state, making it an excellent candidate for fiber production through melt-spinning. e3s-conferences.orgnih.gov Using this technique, the molten this compound-modified polyborazylene can be continuously extruded to form uniform, flexible, and void-free polymer fibers. e3s-conferences.org Research has demonstrated the successful formation of continuous polymer fibers with diameters ranging from 30 to 40 micrometers (μm). mdpi.comresearchgate.netpnas.org

Once the polymer fibers are formed, they undergo pyrolysis to be converted into the final ceramic material. mdpi.come3s-conferences.org The this compound-modified polyborazylene fibers are pyrolyzed under an ammonia (B1221849) atmosphere at temperatures reaching 1000°C. e3s-conferences.orgechemi.comaalto.fi This heat treatment process transforms the polymer fibers into clear, flexible boron nitride (BN) ceramic fibers. e3s-conferences.org The resulting high-quality BN ceramic fibers have a diameter of approximately 30 μm. mdpi.comresearchgate.netechemi.com The quality of these ceramic fibers has been confirmed through various analytical methods, including Scanning Electron Microscopy (SEM), Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, and X-ray Diffraction (XRD). mdpi.comresearchgate.net However, the ceramic yield is reduced to around 64% compared to unmodified polyborazylene (85%–93%), which is attributed to the lower degree of cross-linking and the loss of the high-weight this compound group during pyrolysis. echemi.comaalto.fi

The modification of polyborazylene with this compound is a targeted strategy to optimize the polymer's properties for fiber production. echemi.comaalto.fi Unmodified polyborazylene undergoes cross-linking at low temperatures, which prevents it from melting and thus from being melt-spun. echemi.comaalto.fi The introduction of this compound substituents serves two main purposes. Firstly, the bulky dipentylamino groups act as plasticizers, which lowers the polymer's glass transition temperature (Tg) to around 90°C. e3s-conferences.orgechemi.comnih.gov This makes the polymer more fluid and tractable in a temperature range of 75 to 95°C. echemi.comaalto.fi